5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is C7H5N3O . Its molecular weight is 147.13 g/mol . The IUPAC name is 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde .Physical And Chemical Properties Analysis
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The topological polar surface area is 58.6 Ų .Scientific Research Applications
Chemical Properties
“5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde” is a chemical compound with the CAS Number: 4121-22-6 . It has a molecular weight of 147.14 . This compound is typically stored at room temperature and comes in a solid form .
Safety Information
This compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H315, H319, H335, and precautionary statements include P261, P280 .
Medical Research
Pyrrolopyrazine derivatives, such as “5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde”, are generally known as key N-heterocycles with potential use in medicine . However, specific applications in medical research for this compound are not mentioned in the available resources.
Agricultural Research
Similar to its potential use in medicine, pyrrolopyrazine derivatives also have potential use in agriculture . The specific applications in agricultural research for this compound are not detailed in the available resources.
Biochemical Research
In biochemical research, the compound has been used in the study of its binding interactions with FGFR1 . This suggests potential applications in the study of protein-ligand interactions and drug discovery.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key regulator of many cellular functions, including cell signaling, metabolism, and division .
Mode of Action
By inhibiting kinases, this compound could potentially disrupt the phosphorylation process, leading to alterations in cell signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde are likely related to its kinase inhibitory activity . By inhibiting kinases, this compound could affect various signaling pathways that regulate cellular functions.
Result of Action
The molecular and cellular effects of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde’s action are likely related to its kinase inhibitory activity . By inhibiting kinases, this compound could potentially disrupt cell signaling pathways, leading to alterations in various cellular functions .
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSHQHTQKYNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194133 | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4121-22-6 | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4121-22-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6MS2AXZ4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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